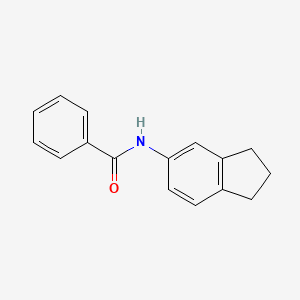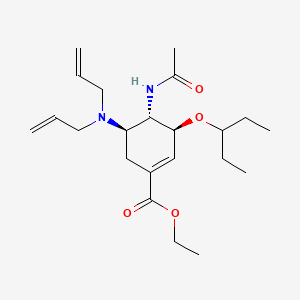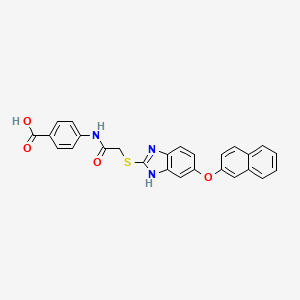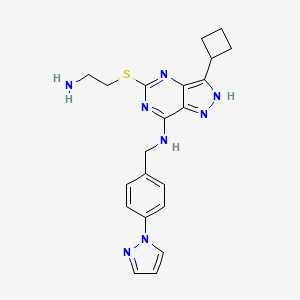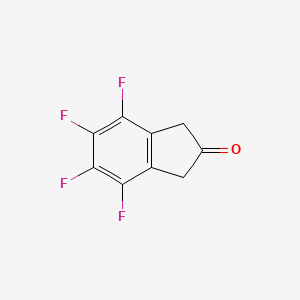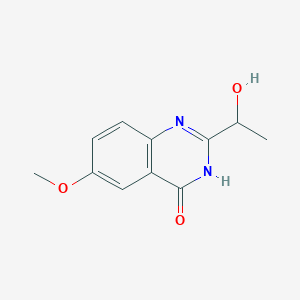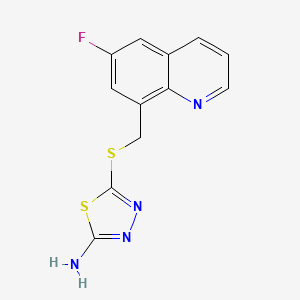
5-(((6-Fluoroquinolin-8-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(((6-Fluoroquinolin-8-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a compound that features a quinoline ring substituted with a fluorine atom at the 6-position and a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((6-Fluoroquinolin-8-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common route starts with the preparation of 6-fluoroquinoline, which is then functionalized to introduce the thiadiazole moiety. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
化学反应分析
Types of Reactions
5-(((6-Fluoroquinolin-8-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinoline ring or the thiadiazole ring.
Substitution: The fluorine atom on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the fluorine atom can introduce various functional groups onto the quinoline ring.
科学研究应用
5-(((6-Fluoroquinolin-8-yl)methyl)thio)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a probe for studying biological processes due to its unique structure.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 5-(((6-Fluoroquinolin-8-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function, while the thiadiazole ring can interact with proteins, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
6-Fluoroquinoline: Shares the quinoline ring structure but lacks the thiadiazole moiety.
1,3,4-Thiadiazole: Contains the thiadiazole ring but lacks the quinoline structure.
Fluoroquinolones: A class of antibiotics that also feature a fluorine-substituted quinoline ring.
Uniqueness
5-(((6-Fluoroquinolin-8-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is unique due to the combination of the quinoline and thiadiazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C12H9FN4S2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
5-[(6-fluoroquinolin-8-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H9FN4S2/c13-9-4-7-2-1-3-15-10(7)8(5-9)6-18-12-17-16-11(14)19-12/h1-5H,6H2,(H2,14,16) |
InChI 键 |
UYNGQVZLRONFAN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=CC(=C2N=C1)CSC3=NN=C(S3)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14889340.png)
![Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B14889344.png)
![1,1,2-Trimethyl-3-ethylbenz[e]indolium Iodide](/img/structure/B14889346.png)

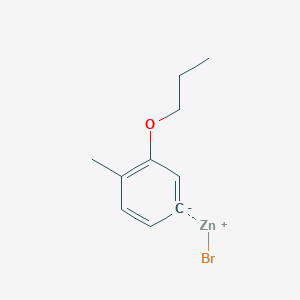
![6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
